Benzyl O-chlorophenyl ether

Vue d'ensemble

Description

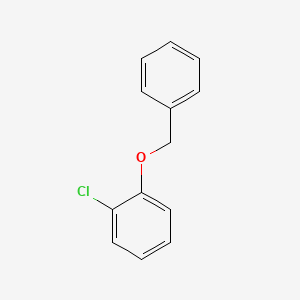

Benzyl O-chlorophenyl ether: is an organic compound with the molecular formula C13H11ClO . It is also known by other names such as 1-(benzyloxy)-2-chlorobenzene and 1-chloro-2-(phenylmethoxy)benzene . This compound is characterized by the presence of a benzyl group attached to an O-chlorophenyl group through an ether linkage.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This is the most common method for preparing ethers, including Benzyl O-chlorophenyl ether. In this method, an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction.

Dehydrative Formation: Another method involves the dehydrative formation of ethers from benzylic alcohols and phenols using NHC–gold (I) complexes (NHC = N-heterocyclic carbene).

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the Williamson ether synthesis due to its efficiency and scalability.

Analyse Des Réactions Chimiques

Acid-Catalyzed Cleavage Reactions

Benzyl o-chlorophenyl ether undergoes acidolysis via Sₙ1 mechanisms in aqueous or non-aqueous media. In sulfuric acid–γ-valerolactone (GVL)/water systems:

-

Protonation of the ether oxygen generates a benzyl carbocation and o-chlorophenol.

-

In aqueous conditions , the carbocation reacts with water to form benzyl alcohol (further oxidized to carboxylic acids in strong acid) .

-

In nonaqueous GVL , the carbocation reacts with o-chlorophenol or benzyl alcohol, leading to condensation products like 2-benzyl-4-chlorophenol (via ortho-attack) or dibenzyl ether .

Key Data :

| Condition | Major Products | Yield (%) | Source |

|---|---|---|---|

| H₂SO₄/GVL/H₂O | Benzyl alcohol, o-chlorophenol | >90 | |

| H₂SO₄/GVL | 2-Benzyl-4-chlorophenol, Dibenzyl ether | 75–85 |

Oxidation with N-Chlorosuccinimide (NCS)

In aqueous acetic acid with HCl, NCS oxidizes this compound via a two-step mechanism :

-

Electrophilic chlorination by NCS forms a chlorinated intermediate.

-

Hydrolysis yields 2-chlorophenyl acetate as the primary product .

Kinetic Parameters :

-

Rate order : First-order in [NCS] and [HCl], zero-order in substrate.

-

Activation energy (Eₐ) : 58.2 kJ/mol (lower than unsubstituted benzyl ethers due to Cl’s electron-withdrawing effect) .

Transetherification and Condensation

Under thermal or catalytic conditions (e.g., fixed-bed reactors):

-

Transetherification with alcohols produces mixed ethers (e.g., p-chlorophenyl benzyl ether ) .

-

Condensation with phenol derivatives forms di- or tri-aryl ethers , utilized in antioxidant synthesis .

Industrial Application :

Comparative Reactivity

The ortho-chloro substituent uniquely influences reactivity:

Applications De Recherche Scientifique

Chemistry:

Protective Groups: Benzyl O-chlorophenyl ether is used as a protective group for alcohols in organic synthesis due to its stability and ease of removal.

Biology and Medicine:

Drug Development: This compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

Mécanisme D'action

The mechanism of action of Benzyl O-chlorophenyl ether involves its interaction with various molecular targets through its ether linkage. The compound can undergo nucleophilic substitution reactions, where the ether oxygen acts as a leaving group, facilitating the formation of new chemical bonds .

Comparaison Avec Des Composés Similaires

Benzyl Ether: Similar in structure but lacks the chlorine atom.

Phenyl Ether: Contains a phenyl group instead of a benzyl group.

Chlorophenyl Ether: Contains a chlorine atom but lacks the benzyl group.

Propriétés

IUPAC Name |

1-chloro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHQOWSIVWOGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241678 | |

| Record name | Benzyl o-chlorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-38-2 | |

| Record name | Benzyl o-chlorophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl o-chlorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL O-CHLOROPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0EOL90H48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL O-CHLOROPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2833 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.